molecular formula C14H19NO3 B312213 Methyl 4-(hexanoylamino)benzoate

Methyl 4-(hexanoylamino)benzoate

Cat. No.: B312213
M. Wt: 249.3 g/mol
InChI Key: LZCJIBUYZBWJBF-UHFFFAOYSA-N
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Description

It was isolated as a yellowish solid from the endophytic fungus Xylaria sp. hg1009 and characterized via UV, IR, ESIMS, HREIMS, and NMR spectroscopy . Key spectral data includes:

  • UV (MeOH): λmax 272 nm (log ε = 4.44).
  • IR (KBr): Peaks at 1664 cm<sup>-1</sup> (amide C=O stretch) and 1720 cm<sup>-1</sup> (ester C=O stretch).
  • HRMS: Observed [M+H]<sup>+</sup> at m/z 250.1439 (calculated for C14H20NO3: 250.1438).

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

methyl 4-(hexanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-4-5-6-13(16)15-12-9-7-11(8-10-12)14(17)18-2/h7-10H,3-6H2,1-2H3,(H,15,16)

InChI Key

LZCJIBUYZBWJBF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between methyl 4-(hexanoylamino)benzoate and analogous benzoate derivatives, emphasizing structural variations, physicochemical properties, and functional implications:

Compound Name Substituent(s) Key Functional Groups Molecular Formula Spectral Data (Selected) Physicochemical Notes
This compound Hexanoylamino (C6 acyl) Amide, ester C14H19NO3 IR: 1664 cm<sup>-1</sup> (amide C=O) Yellowish solid; moderate lipophilicity
Methyl 4-(carbamoylamino)benzoate Carbamoylamino (urea linkage) Urea, ester C9H10N2O3 Not explicitly reported Likely higher polarity due to urea group
Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate 11-(hexylamino)-undecanoyloxy (ether-linked) Amide, ether, ester C26H42N2O4 NMR-confirmed structure Extended hydrophobic chain; potential for micelle formation
Methyl 4-[(benzoylamino)methoxy]benzoate Benzoylamino-methoxy Amide, ether, ester C16H15NO5 Synthesized and characterized Aromatic benzoyl group may enhance π-π stacking
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (C2 acyl), hydroxyl Amide, hydroxyl, ester C10H11NO4 Commercial availability Increased solubility due to hydroxyl group
Methyl 4-((diethylamino)methyl)benzoate Diethylaminomethyl Tertiary amine, ester C13H19NO2 NMR-pure (≥95%) Basic amine enhances water solubility at acidic pH

Structural and Functional Analysis

  • Chain Length and Lipophilicity: The hexanoylamino group in this compound provides intermediate lipophilicity compared to shorter chains (e.g., acetamido in ) and longer aliphatic chains (e.g., 11-undecanoyloxy in ). This balance may optimize membrane permeability in biological systems.
  • Electronic Effects: Aromatic substituents (e.g., benzoylamino in ) introduce π-π interactions, whereas aliphatic chains (e.g., hexanoylamino) favor hydrophobic interactions.
  • Solubility : Polar groups like urea (in ) or hydroxyl (in ) increase aqueous solubility, while tertiary amines (in ) enable pH-dependent solubility.

Research Findings and Implications

  • Spectral Benchmarking: The distinct IR amide peak (1664 cm<sup>-1</sup>) in this compound differs from urea-linked analogs (expected ~1640–1680 cm<sup>-1</sup> for urea C=O) , aiding structural identification.

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